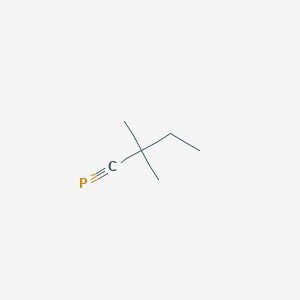![molecular formula C7H8N4S3 B14309003 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione CAS No. 114116-95-9](/img/structure/B14309003.png)
5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of imidazole and thiadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both imidazole and thiadiazole rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or through the reaction of aldehydes with ammonia and an α-diketone.
Thiadiazole Ring Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Coupling of Imidazole and Thiadiazole Rings: The final step involves the coupling of the imidazole and thiadiazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiadiazole compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione exhibits antimicrobial and antifungal properties. It is being studied for its potential use in developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties. It is also explored for use in materials science, particularly in the creation of polymers and coatings with enhanced properties.
類似化合物との比較
Similar Compounds
2-Mercapto-1,3,4-thiadiazole: Similar in structure but lacks the imidazole ring.
5-Methyl-1H-imidazole-4-carboxamide: Contains the imidazole ring but lacks the thiadiazole moiety.
1,3,4-Thiadiazole-2-thiol: Similar thiadiazole structure but without the imidazole linkage.
Uniqueness
The uniqueness of 5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione lies in its combined imidazole and thiadiazole rings, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
| 114116-95-9 | |
分子式 |
C7H8N4S3 |
分子量 |
244.4 g/mol |
IUPAC名 |
5-(2-imidazol-1-ylethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H8N4S3/c12-6-9-10-7(14-6)13-4-3-11-2-1-8-5-11/h1-2,5H,3-4H2,(H,9,12) |
InChIキー |
NXRITSVWYZAWJY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCSC2=NNC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/no-structure.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)


